2-(4-Amino-1H-indol-1-yl)propanenitrile
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Overview
Description
2-(4-Amino-1H-indol-1-yl)propanenitrile is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 2-(4-Amino-1H-indol-1-yl)propanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
2-(4-Amino-1H-indol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1H-indol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as inflammation and cell proliferation . The indole ring system allows for strong binding interactions with various biological targets, contributing to its pharmacological activity .
Comparison with Similar Compounds
2-(4-Amino-1H-indol-1-yl)propanenitrile can be compared with other indole derivatives, such as:
2-Amino-3-(1H-indol-3-yl)propan-1-ol: This compound also features an indole ring and has similar biological activities.
3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile: This derivative is known for its selective inhibition of TYK2, a target for the treatment of inflammatory bowel disease.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(4-aminoindol-1-yl)propanenitrile |
InChI |
InChI=1S/C11H11N3/c1-8(7-12)14-6-5-9-10(13)3-2-4-11(9)14/h2-6,8H,13H2,1H3 |
InChI Key |
SQWITNNJXRABMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N1C=CC2=C(C=CC=C21)N |
Origin of Product |
United States |
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